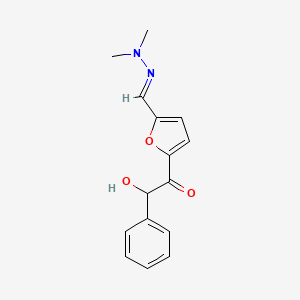![molecular formula C13H13N3O2 B11970638 2,5-dimethyl-N'-[(E)-4-pyridinylmethylidene]-3-furohydrazide](/img/structure/B11970638.png)
2,5-dimethyl-N'-[(E)-4-pyridinylmethylidene]-3-furohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-dimethyl-N’-[(E)-4-pyridinylmethylidene]-3-furohydrazide is a complex organic compound with a unique structure that combines a furan ring, a pyridine ring, and a hydrazide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dimethyl-N’-[(E)-4-pyridinylmethylidene]-3-furohydrazide typically involves the condensation of 2,5-dimethylfuran-3-carbohydrazide with 4-pyridinecarboxaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.
Análisis De Reacciones Químicas
Types of Reactions
2,5-dimethyl-N’-[(E)-4-pyridinylmethylidene]-3-furohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazide group to an amine.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Aplicaciones Científicas De Investigación
2,5-dimethyl-N’-[(E)-4-pyridinylmethylidene]-3-furohydrazide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 2,5-dimethyl-N’-[(E)-4-pyridinylmethylidene]-3-furohydrazide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydrazide group can form covalent bonds with active sites, while the pyridine and furan rings can participate in non-covalent interactions such as hydrogen bonding and π-π stacking. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2,5-dimethyl-N’-(1-(4-pyridinyl)ethylidene)-3-furohydrazide: This compound has a similar structure but with an ethylidene group instead of a methylidene group.
2,5-dimethyl-N’-(4-pyridinylmethylene)-3-furohydrazide: This compound differs in the position of the methylidene group.
Uniqueness
2,5-dimethyl-N’-[(E)-4-pyridinylmethylidene]-3-furohydrazide is unique due to its specific combination of functional groups and the spatial arrangement of its atoms. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C13H13N3O2 |
|---|---|
Peso molecular |
243.26 g/mol |
Nombre IUPAC |
2,5-dimethyl-N-[(E)-pyridin-4-ylmethylideneamino]furan-3-carboxamide |
InChI |
InChI=1S/C13H13N3O2/c1-9-7-12(10(2)18-9)13(17)16-15-8-11-3-5-14-6-4-11/h3-8H,1-2H3,(H,16,17)/b15-8+ |
Clave InChI |
QAADXJJYJXLDIY-OVCLIPMQSA-N |
SMILES isomérico |
CC1=CC(=C(O1)C)C(=O)N/N=C/C2=CC=NC=C2 |
SMILES canónico |
CC1=CC(=C(O1)C)C(=O)NN=CC2=CC=NC=C2 |
Solubilidad |
22.2 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(2-chlorophenyl)-N'-[(E)-1-(4-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11970574.png)
![2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide](/img/structure/B11970580.png)
![2-chloro-N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B11970581.png)
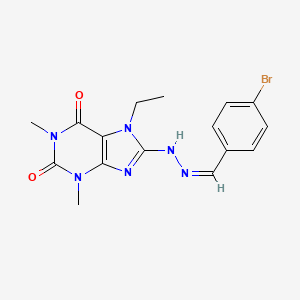
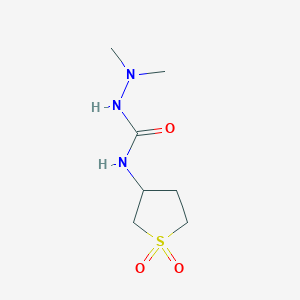
![2-[(4-methoxyphenyl)amino]-3-{(E)-[(4-methoxyphenyl)imino]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11970600.png)
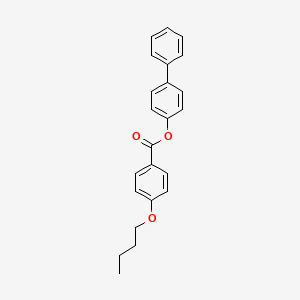
![N'-[(E)-(4-bromophenyl)methylidene]-2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide](/img/structure/B11970612.png)

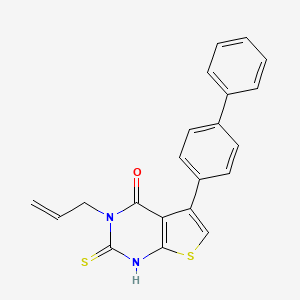
![3-[(5Z)-5-(5-bromo-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B11970622.png)

